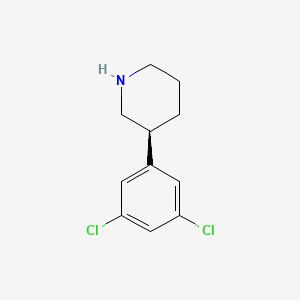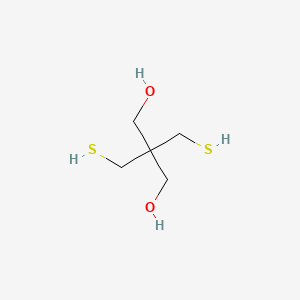
2,2-Bis(sulfanylmethyl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(sulfanylmethyl)propane-1,3-diol is an organic compound characterized by the presence of both diol and dithiol functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(sulfanylmethyl)propane-1,3-diol typically starts from commercially available 2,2-bis(hydroxymethyl)propane-1,3-diol. One of the synthetic routes involves the reaction of 2,2-bis(hydroxymethyl)propane-1,3-diol with thiocyanate compounds under specific conditions . The reaction proceeds through intermediate compounds such as 5,5-dimethenyl-2,2-dimethyl-1,3-dioxane bis(thiocyanate) and 1,3-(hydroxymethyl)propane-1,3-diyl bis(thiocyanate) .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally involves similar steps as the laboratory methods but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial for industrial production to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(sulfanylmethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and alkyl halides for substitution reactions. The reactions typically occur under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation and various esters or ethers from substitution reactions .
Applications De Recherche Scientifique
2,2-Bis(sulfanylmethyl)propane-1,3-diol has several scientific research applications:
Mécanisme D'action
The mechanism by which 2,2-Bis(sulfanylmethyl)propane-1,3-diol exerts its effects involves the interaction of its thiol groups with various molecular targets. These interactions can lead to the formation of disulfide bonds or coordination complexes with metal ions. The compound’s diol groups also participate in hydrogen bonding and other interactions, contributing to its overall reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis(hydroxymethyl)propane-1,3-diol: The precursor for the synthesis of 2,2-Bis(sulfanylmethyl)propane-1,3-diol.
2,2-Bis(chloromethyl)propane-1,3-diol: Another related compound used in similar synthetic pathways.
Uniqueness
This compound is unique due to its combination of diol and dithiol functional groups, which provide a versatile platform for various chemical reactions and applications. This dual functionality is not commonly found in similar compounds, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
19333-66-5 |
|---|---|
Formule moléculaire |
C5H12O2S2 |
Poids moléculaire |
168.3 g/mol |
Nom IUPAC |
2,2-bis(sulfanylmethyl)propane-1,3-diol |
InChI |
InChI=1S/C5H12O2S2/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2 |
Clé InChI |
SLKXGYYUITVNDF-UHFFFAOYSA-N |
SMILES canonique |
C(C(CO)(CS)CS)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



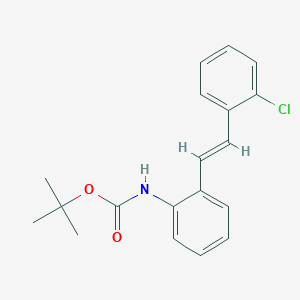
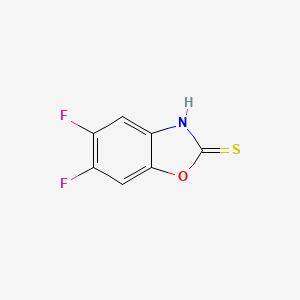

![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B12843878.png)
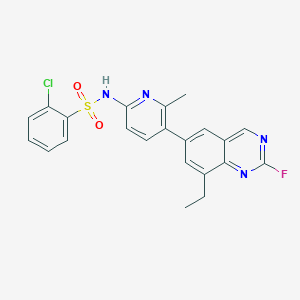

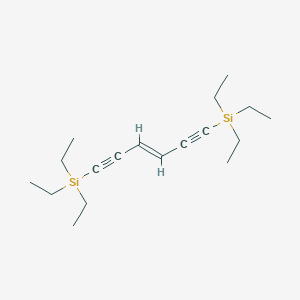
![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B12843896.png)
![1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine](/img/structure/B12843903.png)
![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)


